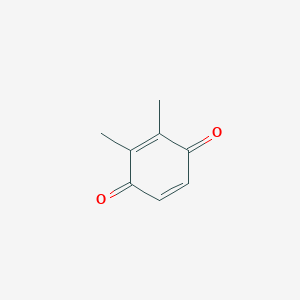
2,3-Dimethyl-p-benzoquinone
Overview
Description
2,3-Dimethyl-p-benzoquinone, also known as 2,3-dimethylcyclohexa-2,5-diene-1,4-dione, is a chemical compound with the molecular formula C8H8O2 . It is a common chemical structure of coenzyme Q (CoQ) that conjugates different lengths of an isoprenoid side chain at the 6-position of the p-benzoquinone ring .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves the oxidation of 5-aminohomoveratrol to yield 2,3-dimethoxy-5-methylbenzoquinone . Another method involves the reduction of 3,4,5-trimethoxysalicylic acid to 6-methyl-2,3,4-trimethoxyphenol, which is then oxidized to 2,3-dimethoxy-5-methylbenzoquinone .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered carbon ring with two carbonyl groups and two methyl groups attached . The InChI key for this compound is AIACLXROWHONEE-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions of this compound are diverse. For instance, it has been found to disrupt carbohydrate metabolism of HeLa cells by forming adducts with intracellular free sulfhydryl-groups . It also undergoes phototransformation, yielding hydroxyderivatives .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.15 g/mol. It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Electrochemical Oxidation Studies : The electrooxidation of 2,3-dimethylhydroquinone, a related compound to 2,3-Dimethyl-p-benzoquinone, was studied in various chemical environments. This research aids in understanding the electrochemical properties and potential applications of this compound in electro-organic synthesis (Davarani et al., 2006).
Crystal Structure Analysis : The crystal structure of 2,3-dimethyl-1,4-benzoquinone was analyzed, providing insights into its molecular arrangement and potential interactions with other compounds, which is crucial for its applications in various fields including material science and pharmacology (Rabinovich, 1967).
Use in Soft Oxidizing and Dehydrogenating Agents : this compound is valued as a soft oxidizing and dehydrogenating agent and as a synthon in the preparation of complex products including pharmaceuticals and biochemical substances (Rodikova et al., 2018).
Clastogenic Properties : The clastogenic properties of a volatile dimethyl p-benzoquinone were studied in human leukocytes and mouse bone-marrow cells. This research contributes to understanding the mutagenic and cytogenetic effects of such compounds (Drets et al., 1982).
Antibacterial Activity : Research on 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, which are structurally related to this compound, showed inhibitory effects on the growth of gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Lana et al., 2006).
Anticancer Potential : Plastoquinone analogs, based on 2,3-Dimethyl-1,4-benzoquinones, exhibited antiproliferative activity against breast cancer cell lines, highlighting their potential as anticancer agents (Jannuzzi et al., 2021).
Synthesis of Thioether and Benzofuran Derivatives : The compound's ability to react with other chemicals in electro-organic synthesis to create thioether and benzofuran derivatives was studied, showing its versatility in organic synthesis (Davarani et al., 2008).
Mechanism of Action
Target of Action
2,3-Dimethyl-p-benzoquinone, also known as coenzyme Q0, is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, and other ubiquinones . The main target of these compounds is mitochondria , where they accumulate due to the positive charge of the molecule . They can transform into electrically neutral cyclic zwitterions under certain conditions, which theoretically can escape from the matrix of energized mitochondria against the concentration gradient .
Mode of Action
This compound interacts with its targets and results in changes in the cell. It has been found that it can rapidly form S-conjugate adducts with endogenous non-protein and protein-associated sulfhydryl (SH)-groups of cells . This interaction disrupts carbohydrate metabolism followed by intracellular ATP depletion and necrotic cell death .
Pharmacokinetics
Its adme properties would be influenced by its chemical structure and its ability to form adducts with sh-groups in cells .
Result of Action
The compound’s action results in the disruption of carbohydrate metabolism, leading to ATP depletion and necrotic cell death . It also downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that quinones, the class of compounds to which 2,3-Dimethyl-p-benzoquinone belongs, play a crucial role in various biochemical reactions . They serve as electron carriers in processes like photosynthesis and cellular respiration
Cellular Effects
Quinones are known to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Quinones are involved in various metabolic pathways, interacting with different enzymes or cofactors
properties
IUPAC Name |
2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACLXROWHONEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200579 | |
| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
526-86-3 | |
| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the synthesis of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a byproduct?
A1: Research indicates that 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione (also known as 2,3-Dimethyl-p-benzoquinone) can be generated as a minor product during the synthesis of 5-Isopropyl-2,3-dimethylbenzene-1,4-diol. This synthesis utilizes a Friedel-Crafts reaction with 2,3-dimethylhydroquinone, isopropanol, glacial acetic acid, and sulfuric acid. The formation of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione was confirmed through 2D HETCOR and mass spectrometry analysis. []
Q2: Are there any studies on the toxicity of this compound?
A2: Although not directly addressed in the provided abstracts, one study mentions that a related compound, 2,3-dimethyl p-benzoquinone, can induce extreme chromosome shortening resembling fragmentation in human lymphocytes. [] This highlights the potential for toxicity within this class of compounds. More research is needed to understand the specific toxicological profile of this compound.
Q3: What analytical techniques were employed to characterize 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione?
A3: The researchers utilized a combination of 2D Heteronuclear Correlation (HETCOR) spectroscopy and Mass Spectrometry (MS) to confirm the presence and structure of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a minor product in their synthesis. [] These techniques provided complementary structural information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


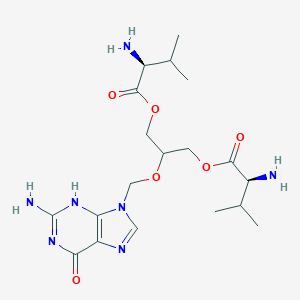

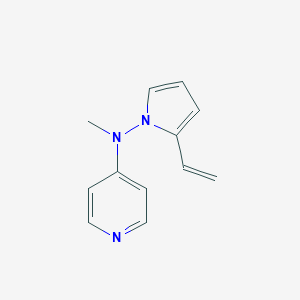
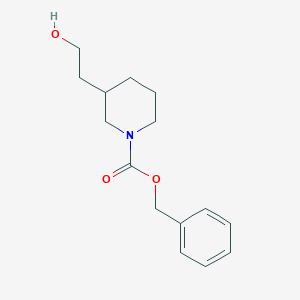
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
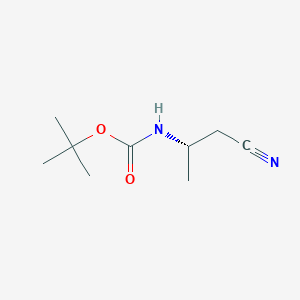

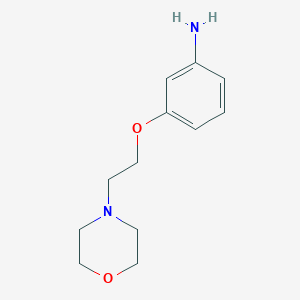
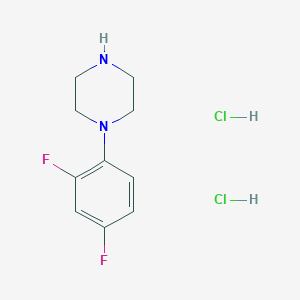

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)